molecular formula C19H25NO6 B490867 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE CAS No. 356564-49-3

1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE

Cat. No.: B490867
CAS No.: 356564-49-3
M. Wt: 363.4g/mol
InChI Key: ZDBRIPNGYGPMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a cyclohexanedicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of dimethyl 2-(4-(dimethylamino)phenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate with appropriate reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, affecting their function and activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

356564-49-3

Molecular Formula

C19H25NO6

Molecular Weight

363.4g/mol

IUPAC Name

dimethyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H25NO6/c1-19(24)10-13(21)15(17(22)25-4)14(16(19)18(23)26-5)11-6-8-12(9-7-11)20(2)3/h6-9,14-16,24H,10H2,1-5H3

InChI Key

ZDBRIPNGYGPMKT-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)N(C)C)C(=O)OC)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)N(C)C)C(=O)OC)O

Origin of Product

United States

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